molecular formula C11H16N2O2 B13293245 N-Butyl-5-methyl-2-nitroaniline

N-Butyl-5-methyl-2-nitroaniline

Cat. No.: B13293245
M. Wt: 208.26 g/mol
InChI Key: YWGUPTCBFUKRHX-UHFFFAOYSA-N
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Description

N-Butyl-5-methyl-2-nitroaniline is a nitroaniline derivative characterized by a nitro group (-NO₂) at position 2, a methyl (-CH₃) substituent at position 5, and an N-butyl (-C₄H₉) group attached to the aromatic amine. Its molecular formula is C₁₁H₁₅N₂O₂, with a molecular weight of 207.25 g/mol. Nitroanilines are widely used in agrochemicals, dyes, and pharmaceuticals, with substituent positions and electronic effects critically influencing their reactivity and applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-butyl-5-methyl-2-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-3-4-7-12-10-8-9(2)5-6-11(10)13(14)15/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

YWGUPTCBFUKRHX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC(=C1)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-methyl-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by alkylation. The nitration step introduces the nitro group onto the benzene ring, while the alkylation step adds the butyl and methyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-5-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-5-methyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aniline group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The methoxy derivative (224.26 g/mol) is heaviest due to the oxygen atom, while the fluoro analog (212.22 g/mol) is lighter. The methyl-substituted target compound falls between these values.
  • Substituent Effects: Methoxy (-OCH₃): Strong electron-donating via resonance, deactivating the aromatic ring and directing electrophilic substitution to specific positions. Methyl (-CH₃): Weak electron-donating via induction, offering minimal electronic perturbation compared to methoxy or fluoro.

Physicochemical Properties

While direct data on solubility, melting points, or logP values for these nitroanilines is unavailable, trends from nitrosoaniline analogs () suggest substituents significantly influence physical properties:

  • Melting Points : In nitrosoanilines, substituents like chloro (-Cl) and methoxy (-OCH₃) alter melting points by 10–20°C (e.g., compound 2c: 168–170°C vs. 2d: 152–154°C) . Similar variability is expected in nitroanilines.
  • Solubility : Methoxy groups (polar) may enhance water solubility, whereas methyl or fluoro substituents could increase hydrophobicity.

Biological Activity

N-Butyl-5-methyl-2-nitroaniline is a nitroaniline derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound possesses a nitro group (NO2-NO_2) attached to an aniline structure, which is further substituted with a butyl and a methyl group. This structural configuration is crucial for its interaction with biological systems.

Chemical Formula: C11_{11}H14_{14}N2_{2}O2_{2}

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Redox Reactions : The nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that may interact with various biomolecules.
  • Hydrogen Bonding : The aniline portion allows for hydrogen bonding with proteins and enzymes, potentially modulating their activity.
  • Enzyme Modulation : It may influence enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic pathways.

1. Antimicrobial Activity

Recent studies have indicated that nitroaniline derivatives exhibit significant antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Pseudomonas aeruginosa75 µg/mL

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

2. Antineoplastic Activity

The compound has shown potential in cancer research, particularly in inhibiting the proliferation of cancer cell lines. Case studies have demonstrated that it can induce apoptosis in specific cancer cells through oxidative stress mechanisms.

Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM

These findings highlight the compound's potential as an anticancer agent, warranting further investigation into its pharmacological properties .

3. Anti-inflammatory Effects

This compound has also been noted for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, which may be beneficial in treating inflammatory diseases .

Toxicological Profile

While exploring the biological activity, it is essential to consider the compound's toxicity. Preliminary assessments suggest moderate toxicity levels, particularly in high concentrations. The following table summarizes key toxicological findings:

Endpoint Result
Acute Toxicity (LD50)>500 mg/kg (oral in rats)
Skin IrritationMild irritation observed
MutagenicityNegative in Ames test

These results indicate that while this compound exhibits promising biological activities, careful consideration of its safety profile is necessary .

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